molecular formula C20H42ClNO3 B14419463 N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine CAS No. 84551-25-7

N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine

Cat. No.: B14419463
CAS No.: 84551-25-7
M. Wt: 380.0 g/mol
InChI Key: MWKCGBIZQFVUAM-UHFFFAOYSA-N
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Description

N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: is a chemical compound that features a long alkyl chain with a series of ethoxy groups and a terminal amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine typically involves the reaction of dodecylamine with a series of ethylene oxide and chloroethanol derivatives. The process can be summarized as follows:

    Step 1: Reaction of dodecylamine with ethylene oxide to form N-(2-hydroxyethyl)dodecan-1-amine.

    Step 2: Subsequent reaction with 2-chloroethanol to introduce the chloroethoxy group.

    Step 3: Repetition of the ethylene oxide and chloroethanol reactions to achieve the desired number of ethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroethoxy groups, converting them to ethoxy groups.

    Substitution: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Compounds with ethoxy groups instead of chloroethoxy groups.

    Substitution: Derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as a surfactant or emulsifier due to its amphiphilic nature.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes.

Medicine:

  • Explored for its antimicrobial properties, particularly against certain bacterial strains.

Industry:

  • Utilized in the formulation of cleaning agents and detergents.
  • Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the terminal amine group can interact with various molecular targets, influencing cellular processes.

Comparison with Similar Compounds

    N-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl)dodecan-1-amine: Similar structure but with methoxy groups instead of chloroethoxy groups.

    N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Contains hydroxy groups instead of chloroethoxy groups.

    N-(2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Features ethoxy groups instead of chloroethoxy groups.

Uniqueness: N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine is unique due to the presence of chloroethoxy groups, which can undergo specific chemical reactions, such as nucleophilic substitution, that are not possible with its analogs containing methoxy, hydroxy, or ethoxy groups. This makes it a versatile compound for various synthetic and industrial applications.

Properties

CAS No.

84551-25-7

Molecular Formula

C20H42ClNO3

Molecular Weight

380.0 g/mol

IUPAC Name

N-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethyl]dodecan-1-amine

InChI

InChI=1S/C20H42ClNO3/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-16-24-18-20-25-19-17-23-15-12-21/h22H,2-20H2,1H3

InChI Key

MWKCGBIZQFVUAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCOCCOCCOCCCl

Origin of Product

United States

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